molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

Cat. No.: B2946260
CAS No.: 1824158-94-2
M. Wt: 211.73
InChI Key: SPAJDSBVBGZIAI-UHFFFAOYSA-N
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Description

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the benzoannulene core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Reduction: The benzoannulene core is then subjected to reduction reactions to introduce the tetrahydro functionality. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Amination: The introduction of the methanamine group is achieved through nucleophilic substitution reactions. This step typically involves the reaction of the benzoannulene derivative with a suitable amine under controlled conditions.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the benzoannulene ring or reduce any functional groups present. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene core. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully hydrogenated benzoannulene derivatives

    Substitution: Halogenated, nitrated, or sulfonated benzoannulene derivatives

Scientific Research Applications

Chemistry

In chemistry, {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its unique properties can be harnessed to develop new materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • {6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride
  • {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride

Uniqueness

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is unique due to its specific substitution pattern on the benzoannulene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAJDSBVBGZIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 48.6 g, 0.24 mol) and Ra—Ni (50 g) in ethanol (600 ml) was hydrogenated at 60 psi for 12 hours. An additional charge of Ra—Ni (50 g) was added and the mixture was hydrogenated until GC analysis indicated the reaction was complete. The resulting mixture was filtered over Celite™ and washed with ethanol (200 ml). The filtrate was treated with concentrated HCl (35 ml, 0.42 mol) and concentrated under reduced pressure. The product was then slurried in tert-butyl methyl ether (100 ml) and cooled between 0 and 5° C., filtered and washed with tert-butyl methyl ether (100 ml) and dried to give the title compound (21 g, 42%).
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three
Yield
42%

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